D-Glucosamine hydrochloride

Catalog No.
S528975
CAS No.
66-84-2
M.F
C6H14ClNO5
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucosamine hydrochloride

CAS Number

66-84-2

Product Name

D-Glucosamine hydrochloride

IUPAC Name

(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1

InChI Key

QKPLRMLTKYXDST-LIHBTAOOSA-N

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl

Potential Role in Osteoarthritis Management:

  • Pain Relief and Functional Improvement

    Several clinical trials suggest that glucosamine hydrochloride, at a daily dose of 1500mg, may offer modest pain relief and improve functional ability in individuals with knee OA [, ]. However, the evidence is not conclusive, and larger, well-designed studies are needed [].

  • Anti-inflammatory Effects

    Glucosamine hydrochloride may exhibit anti-inflammatory properties by suppressing the production of inflammatory markers like interleukin-1 (IL-1) []. This effect, observed in cell studies and animal models, requires further investigation in human clinical trials.

  • Structure Modification

    Some studies have shown that glucosamine hydrochloride might have structure-modifying effects, potentially slowing down the progression of OA by reducing joint space narrowing []. However, these findings are not consistent across all studies, and further research is necessary [].

Other Research Areas:

While most research on glucosamine hydrochloride focuses on OA, there are ongoing investigations into its potential applications in other areas:

  • Wound Healing

    Studies suggest that glucosamine hydrochloride may promote wound healing by stimulating collagen synthesis and reducing inflammation. However, more research is required to confirm these findings and understand its potential clinical use.

  • Glaucoma

    Preliminary research suggests that glucosamine hydrochloride might have neuroprotective effects, potentially benefiting individuals with glaucoma []. However, this research is still in its early stages, and further investigation is necessary.

D-Glucosamine hydrochloride is a naturally occurring amino sugar and a derivative of glucose, characterized by the presence of an amine group replacing one of its hydroxyl groups. Its chemical formula is C6H13NO5C_6H_{13}NO_5, and it is primarily found in chitin, a structural component of the exoskeletons of crustaceans and insects, as well as in certain fungi and yeast. D-Glucosamine plays a critical role in the synthesis of glycosaminoglycans, which are essential for the structural integrity of cartilage and other connective tissues .

  • The mechanism of action of glucosamine for joint health remains a topic of investigation [].
  • One theory suggests GlcN HCl might contribute to the synthesis of glycosaminoglycans, essential components of cartilage [].
  • More research is needed to confirm this theory and understand the specific effects of GlcN HCl supplementation [].
  • Generally, GlcN HCl is considered safe for most adults when taken at recommended doses [].
  • However, potential side effects like nausea, diarrhea, and stomach upset have been reported [].
  • As with any supplement, it is crucial to consult a healthcare professional before use, especially for individuals with pre-existing medical conditions or those taking medications [].
Typical of amino sugars. One notable reaction is its conversion into N-acetyl-D-glucosamine through acetylation, which involves the addition of an acetyl group to the amine group. This transformation is crucial in the biosynthesis of glycosaminoglycans and proteoglycans. Additionally, D-glucosamine can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules, contributing to the formation of complex carbohydrates .

D-Glucosamine exhibits several biological activities, particularly in relation to joint health. It is believed to serve as a precursor for the synthesis of glycosaminoglycans and proteoglycans, which are vital for maintaining cartilage structure and function. While commonly marketed as a dietary supplement for osteoarthritis relief, clinical evidence supporting its efficacy remains inconclusive. Studies have shown that D-glucosamine may help slow cartilage degradation but often do not demonstrate significant pain relief compared to placebo treatments .

D-Glucosamine can be synthesized through multiple methods:

  • Hydrolysis of Chitin: The most common method involves hydrolyzing chitin derived from crustacean shells using concentrated hydrochloric acid or enzymatic processes.
  • Fermentation: An alternative synthesis route utilizes fermentation processes involving microorganisms such as Aspergillus niger, which can produce D-glucosamine from glucose or other carbohydrates.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic chemistry techniques, although this is less common for commercial production .

D-Glucosamine hydrochloride is primarily used in dietary supplements aimed at promoting joint health and alleviating symptoms associated with osteoarthritis. It is often combined with chondroitin sulfate to enhance its purported benefits. Beyond its use in supplements, D-glucosamine has applications in pharmaceuticals and cosmetics, particularly in formulations aimed at improving skin hydration and elasticity due to its role in glycosaminoglycan synthesis .

D-Glucosamine shares structural similarities with several other compounds that are also amino sugars or derivatives thereof. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
N-Acetyl-D-glucosamineC₆H₁₃NO₅Acetylated form; crucial for glycosaminoglycan synthesis
D-MannosamineC₆H₁₃NO₆Another amino sugar; involved in glycoprotein synthesis
D-GalactosamineC₆H₁₃NO₆Similar structure; important for glycolipid formation
Chondroitin sulfateVariableA complex carbohydrate; often used alongside glucosamine

D-Glucosamine's unique feature lies in its specific role as a precursor to UDP-N-acetyl-D-glucosamine, which is pivotal in forming various glycosaminoglycans essential for cartilage integrity .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

215.0560502 g/mol

Monoisotopic Mass

215.0560502 g/mol

Heavy Atom Count

13

Appearance

White Solid

Melting Point

190-194°C

UNII

750W5330FY

Wikipedia

Glucosamine hydrochloride

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Dates

Modify: 2023-08-15

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